CMPH has been used as a reagent in the base-catalyzed alkylation of p-tert-butylcalixarenes. Calixarenes are a specific class of molecules with unique cage-like structures that can be functionalized for various purposes. A study published in the journal Tetrahedron Letters describes the use of CMPH to introduce a chloromethyl group onto calixarenes [].
CMPH has also been employed in the synthesis of gadolinium (Gd3+) complexes with diethylenetriaminepentaacetic acid (DTPA) bisamide. These complexes have potential applications as magnetic resonance imaging (MRI) contrast agents. The research, documented in the journal Chemical Communications, details the use of CMPH as a precursor in the complex formation process [].
2-(Chloromethyl)pyridine hydrochloride is an organic compound characterized by its structure, which includes a pyridine ring substituted with a chloromethyl group and a hydrochloride moiety. Its chemical formula is and it has a molecular weight of approximately 164.03 g/mol. The compound is known for its hygroscopic nature and is classified as a corrosive solid, posing risks such as severe skin burns and eye damage upon contact . It is commonly used in various chemical syntheses due to its reactivity and ability to serve as an electrophile in nucleophilic substitution reactions.
The primary reactions involving 2-(chloromethyl)pyridine hydrochloride include:
Research indicates that 2-(chloromethyl)pyridine hydrochloride exhibits significant biological activity. It has been tested for carcinogenic potential and shown to be carcinogenic in animal models, raising concerns about its safety for human exposure . Additionally, it has demonstrated nematocidal properties, effectively inhibiting root knot development in tomato seedlings, suggesting potential applications in agriculture as a pesticide .
Several methods are available for synthesizing 2-(chloromethyl)pyridine hydrochloride:
2-(Chloromethyl)pyridine hydrochloride finds applications across various fields:
Studies on the interactions of 2-(chloromethyl)pyridine hydrochloride have highlighted its potential toxicity and biological effects. Its carcinogenicity was noted during testing by the National Cancer Institute, indicating that exposure may pose significant health risks . Further research into its interactions with biological systems is necessary to understand its full implications for human health and safety.
Several compounds share structural similarities with 2-(chloromethyl)pyridine hydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
2-Picolyl chloride | Chloromethyl group | Used as a reagent in organic synthesis |
3-(Chloromethyl)pyridine | Different position | Exhibits different reactivity patterns |
Pyridinium chloride | Lacks chloromethyl | More stable; used primarily as a salt |
4-Chloromethylpyridine | Different position | Potentially different biological activity |
These compounds highlight the unique aspects of 2-(chloromethyl)pyridine hydrochloride, particularly its specific reactivity due to the positioning of the chloromethyl group on the pyridine ring.
IUPAC Name: 2-(Chloromethyl)pyridine hydrochloride.
Molecular Formula: C₆H₇Cl₂N.
Molecular Weight: 164.03 g/mol.
CAS Registry Number: 6959-47-3.
Structural Features:
Property | Value |
---|---|
IUPAC Name | 2-(Chloromethyl)pyridine hydrochloride |
Molecular Formula | C₆H₇Cl₂N |
Molecular Weight | 164.03 g/mol |
CAS Number | 6959-47-3 |
Physical State: White to yellow or orange crystalline powder at room temperature.
Melting Point: 120–127°C (literature range).
Solubility:
Storage Recommendations:
Property | Value |
---|---|
Appearance | White to yellow/orange crystals |
Melting Point | 120–127°C |
Solubility in Water | ≥10 g/100 mL at 22°C |
The molecular formula of 2-(chloromethyl)pyridine hydrochloride is C₆H₇Cl₂N, representing six carbon atoms, seven hydrogen atoms, two chlorine atoms, and one nitrogen atom [1] [2]. This formula can also be written as C₆H₆ClN·HCl to explicitly show its salt nature, with one chlorine atom in the organic portion and one as part of the hydrochloride salt [20].
The molecular weight of 2-(chloromethyl)pyridine hydrochloride is precisely calculated as 164.03 g/mol [1] [3] [4]. This value is derived from the atomic weights of its constituent elements: carbon (12.01 g/mol × 6), hydrogen (1.01 g/mol × 7), chlorine (35.45 g/mol × 2), and nitrogen (14.01 g/mol × 1) [2].
The structural formula of the compound shows a pyridine ring with a chloromethyl (-CH₂Cl) group attached at the 2-position, with the nitrogen atom of the pyridine ring protonated by hydrogen chloride to form the salt [17] [18]. This arrangement contributes to the compound's chemical reactivity and physical properties, which are distinct from those of the free base form [2].
2-(Chloromethyl)pyridine hydrochloride exhibits variable melting point ranges according to different literature sources, generally falling between 120°C and 127°C [2] [3] [5]. Some sources report a more specific range of 124-127°C [12] [20], while others indicate 120-124°C [8]. Higher temperature behavior shows that the compound may decompose at temperatures around 190-195°C rather than undergoing a clean melting transition at these elevated temperatures [21].
The boiling point of 2-(chloromethyl)pyridine hydrochloride is reported as 128-129°C at standard pressure [2]. However, when measured at 760 mmHg, the boiling point is documented as 187.3°C [3]. This discrepancy may be attributed to different measurement conditions or the decomposition behavior of the compound at higher temperatures [2] [3].
The following table summarizes the thermal properties of 2-(chloromethyl)pyridine hydrochloride:
Property | Value |
---|---|
Melting Point | 120-127°C (various sources report 120-124°C, 124-127°C) |
Decomposition | Approximately 190-195°C |
Boiling Point | 128-129°C (standard pressure), 187.3°C (at 760 mmHg) |
These thermal properties are important considerations for purification processes, storage conditions, and chemical reactions involving this compound [2] [12].
2-(Chloromethyl)pyridine hydrochloride demonstrates excellent water solubility, with measurements indicating solubility greater than or equal to 10 g/100 mL at 22°C [2] [9]. This high water solubility is characteristic of many hydrochloride salts and is significantly greater than the solubility of the corresponding free base [21].
The compound also exhibits good solubility in various organic solvents, particularly polar solvents [14]. It is readily soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol [21]. This solubility profile makes it versatile for various chemical applications and synthetic procedures [14].
The following table presents the solubility characteristics of 2-(chloromethyl)pyridine hydrochloride in different solvents:
Solvent | Solubility |
---|---|
Water | ≥10 g/100 mL at 22°C (highly soluble) |
Ethanol | Freely soluble |
DMSO | Freely soluble |
Methanol | Freely soluble |
The enhanced water solubility of the hydrochloride salt form compared to the free base is a significant advantage for many applications, particularly in aqueous reaction systems [21]. This property is attributed to the ionic character of the salt, which facilitates interaction with water molecules [2] [9].
2-(Chloromethyl)pyridine hydrochloride typically appears as a crystalline solid at room temperature [12] [20]. The color of the compound can vary from white to pale brown, or yellow to orange, depending on purity and storage conditions [2] [9] [12]. Commercial samples are most commonly described as a white to off-white crystalline powder [21].
The compound has a density of approximately 0.944 g/cm³ [2] [3], and its refractive index is reported to be in the range of 1.499-1.501 [2] [8]. These physical parameters are useful for identification and quality control purposes [2].
2-(Chloromethyl)pyridine hydrochloride is described as having a characteristic pyridine-like odor [21]. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates special storage conditions to maintain its stability and purity [2] [12] [20].
Additional physical characteristics include:
Property | Description |
---|---|
Physical State (at 20°C) | Solid |
Appearance | White to pale brown/yellow-orange crystalline powder or solid |
Density | 0.944 g/cm³ |
Refractive Index | 1.499-1.501 |
Odor | Characteristic pyridine-like |
Hygroscopicity | Hygroscopic (absorbs moisture from air) |
These physical characteristics influence handling procedures, storage requirements, and applications of the compound in various chemical processes [2] [12] [20].
2-(Chloromethyl)pyridine hydrochloride and 3-(chloromethyl)pyridine hydrochloride are positional isomers that differ in the location of the chloromethyl group on the pyridine ring [13] [19]. While 2-(chloromethyl)pyridine hydrochloride has the chloromethyl group at the 2-position (adjacent to the nitrogen atom), 3-(chloromethyl)pyridine hydrochloride has this substituent at the 3-position (meta to the nitrogen atom) [13].
The structural difference between these isomers leads to distinct physical and chemical properties . 3-(Chloromethyl)pyridine has a CAS number of 3099-31-8 (for the free base) and shares the same molecular formula (C₆H₇Cl₂N) and molecular weight (164.03 g/mol) as its 2-substituted counterpart [13]. However, the melting point of the 3-isomer (free base) is reported as 137-143°C, which is higher than that of the 2-isomer [13].
The position of the chloromethyl group relative to the nitrogen atom in the pyridine ring affects the electronic distribution and, consequently, the reactivity patterns of these compounds . The 2-position substitution in 2-(chloromethyl)pyridine hydrochloride places the chloromethyl group under the electronic influence of the adjacent nitrogen atom, which can enhance certain types of reactivity compared to the 3-isomer [19].
These differences in reactivity make each isomer suitable for specific applications in organic synthesis and pharmaceutical development [13].
4-(Chloromethyl)pyridine hydrochloride represents another positional isomer, with the chloromethyl group located at the 4-position (para to the nitrogen atom) of the pyridine ring [14] [19]. This structural arrangement creates distinct chemical and physical properties compared to both the 2- and 3-substituted isomers [14].
4-(Chloromethyl)pyridine hydrochloride is identified by the CAS number 1822-51-1 and shares the same molecular formula (C₆H₇Cl₂N) and molecular weight (164.03 g/mol) as the other isomers [14]. However, it exhibits a higher melting point range of 166-173°C, which is significantly higher than that of 2-(chloromethyl)pyridine hydrochloride [14].
The physical appearance of 4-(chloromethyl)pyridine hydrochloride is described as a yellow to orange fine crystalline powder, which differs from the white to pale brown appearance of the 2-isomer [14]. Additionally, the 4-isomer demonstrates exceptional water solubility, reported as 750 g/L at 20°C, which is notably higher than the already substantial water solubility of the 2-isomer [14].
The para position of the chloromethyl group in relation to the nitrogen atom in 4-(chloromethyl)pyridine hydrochloride results in different electronic effects and reactivity patterns compared to the 2- and 3-isomers [14]. This positional difference affects the compound's behavior in nucleophilic substitution reactions and other chemical transformations .
The following table summarizes the key differences between the three chloromethylpyridine isomers:
Property | 2-(Chloromethyl)pyridine HCl | 3-(Chloromethyl)pyridine HCl | 4-(Chloromethyl)pyridine HCl |
---|---|---|---|
CAS Number | 6959-47-3 | 3099-31-8 (free base) | 1822-51-1 |
Melting Point | 120-127°C | 137-143°C (free base) | 166-173°C |
Physical Appearance | White to pale brown crystalline solid | Crystalline solid | Yellow to orange fine crystalline powder |
Water Solubility | ≥10 g/100 mL | Soluble | 750 g/L at 20°C |
Key Structural Feature | Chloromethyl group at position 2 (ortho to N) | Chloromethyl group at position 3 (meta to N) | Chloromethyl group at position 4 (para to N) |
These structural isomers offer versatility in chemical synthesis, with each isomer providing unique reactivity patterns that can be exploited for specific applications [14] [19].
2-(Chloromethyl)pyridine hydrochloride is formed by the addition of hydrogen chloride (HCl) to 2-(chloromethyl)pyridine (free base) [1] [2] [17]. This salt formation occurs through protonation of the pyridine nitrogen atom, resulting in a positively charged pyridinium ion paired with a chloride counterion [1] [17].
The salt form of 2-(chloromethyl)pyridine offers several advantages over the free base, particularly in terms of stability and handling [14] [21]. While the free base typically exists as an oil, the hydrochloride salt is a crystalline solid, which facilitates storage, handling, and precise measurement [14]. The salt form also exhibits enhanced shelf-life compared to the free base under proper storage conditions [21].
However, 2-(chloromethyl)pyridine hydrochloride is hygroscopic, readily absorbing moisture from the air [2] [12] [20]. This hygroscopicity necessitates special storage conditions to maintain the compound's stability and purity [2] [20]. Recommended storage conditions include keeping the compound in a cool, dry environment (2-8°C) under an inert atmosphere to prevent degradation [2] [3] [12] [20] [21].
The compound may decompose at elevated temperatures, with decomposition reported to occur above 190°C [2] [21]. In terms of chemical reactivity, 2-(chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents, which can lead to potentially hazardous reactions [2].
When dissolved in water, 2-(chloromethyl)pyridine hydrochloride produces an acidic solution due to the hydrochloride component [2] [9]. This property can be relevant for reactions where pH control is important [2].
The following table summarizes the key salt characteristics and stability properties of 2-(chloromethyl)pyridine hydrochloride:
Property | Description |
---|---|
Salt Formation | Formed by the addition of HCl to 2-(chloromethyl)pyridine (free base) |
Stability Characteristics | Relatively stable under proper storage conditions, but sensitive to moisture |
Storage Conditions | Store in cool, dry conditions (2-8°C) under inert atmosphere |
Hygroscopicity | Hygroscopic - absorbs moisture from air |
Decomposition | May decompose at elevated temperatures (>190°C) |
Reactivity | Incompatible with strong oxidizing agents |
Stability Compared to Free Base | More stable than the free base form, which is typically an oil |
pH in Solution | Acidic in aqueous solution due to hydrochloride salt |
Corrosive;Irritant